

Comparative Analysis of DBPR108 Binding Kinetics to Dipeptidyl Peptidase-4 (DPP-4)

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Compound of Interest		
Compound Name:	DBPR108	
Cat. No.:	B606979	Get Quote

A detailed guide for researchers and drug development professionals on the binding characteristics of the novel DPP-4 inhibitor **DBPR108** in comparison to other established gliptins.

This guide provides a comprehensive comparison of the binding kinetics of **DBPR108** (prusogliptin) to its target enzyme, Dipeptidyl Peptidase-4 (DPP-4), alongside other widely-used DPP-4 inhibitors. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for **DBPR108** are not extensively available in published literature, a comparison of its inhibitory potency (IC50) provides valuable insights into its efficacy.

Executive Summary

DBPR108 is a novel, potent, and selective inhibitor of DPP-4.[1][2][3] Its primary mechanism of action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby contributing to glycemic control in type 2 diabetes. This guide presents a comparative analysis of **DBPR108**'s inhibitory potency against that of other established DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.

Quantitative Data Comparison



The following tables summarize the available quantitative data for the binding and inhibition of DPP-4 by **DBPR108** and other selected gliptins.

Table 1: Comparative Inhibitory Potency (IC50) against DPP-4

Inhibitor	IC50 (nM)	Notes
DBPR108 (Prusogliptin)	15	Potent inhibitor with high selectivity over other dipeptidyl peptidases like DPP-2, DPP-8, and DPP-9.[1][2][4]
Sitagliptin	12.3 - 64.4	A widely used DPP-4 inhibitor. [4]
Vildagliptin	~50	A potent inhibitor of the DPP-4 enzyme.
Saxagliptin	~50	A competitive, reversible DPP-4 inhibitor.[5]
Linagliptin	~1	A potent and long-acting DPP-4 inhibitor.
Alogliptin	7	A selective DPP-4 inhibitor.[5]
Teneligliptin	~1	A potent DPP-4 inhibitor.[5]

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the source of the enzyme (e.g., recombinant human, plasma-derived).[5]

Table 2: Detailed Binding Kinetics of Selected DPP-4 Inhibitors (via Surface Plasmon Resonance)

While specific binding kinetics for **DBPR108** are not publicly available, the following data for other gliptins provide a benchmark for understanding the association and dissociation characteristics of DPP-4 inhibitors.



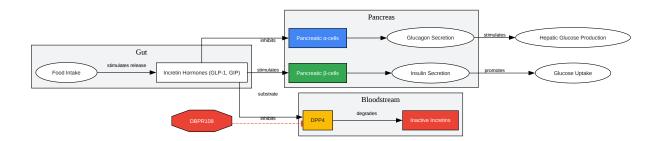
Inhibitor	Association Rate (k_on) (10^6 M^-1 s^-1)	Dissociation Rate (k_off) (10^-4 s^-1)	Dissociation Constant (K_D) (nM)
Sitagliptin	2.0	10.0	5.0
Vildagliptin	1.5	1.2	0.8
Saxagliptin	4.3	1.3	0.3
Linagliptin	7.6	0.51	0.07
Alogliptin	1.8	12.0	6.7
Teneligliptin	1.9	0.7	0.4

Data presented in this table is aggregated from comparative studies and is intended for illustrative purposes.

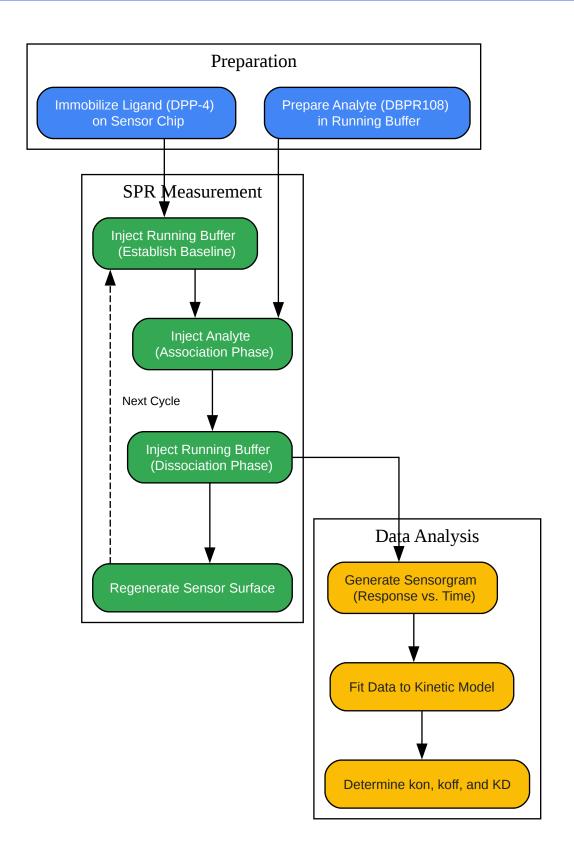
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the DPP-4 inhibition signaling pathway and a typical experimental workflow for determining binding kinetics.









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